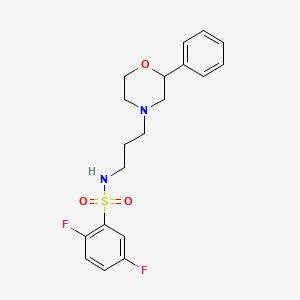

2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESAQBOGDIKFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

The sulfonation of 1,4-difluorobenzene via chlorosulfonation remains the most common method:

$$

\text{C}6\text{H}4\text{F}2 + \text{ClSO}3\text{H} \xrightarrow{\Delta} \text{C}6\text{H}3\text{F}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{C}6\text{H}3\text{F}2\text{SO}_2\text{Cl}

$$

Reaction conditions:

Preparation of 3-(2-Phenylmorpholino)Propylamine

This intermediate is synthesized through a nucleophilic ring-opening reaction:

$$

\text{2-Phenylmorpholine} + \text{Acrylonitrile} \xrightarrow{\text{EtOH, KOH}} \text{Cyanoethylated product} \xrightarrow{\text{LiAlH}_4} \text{3-(2-Phenylmorpholino)propylamine}

$$

Key parameters:

- Acrylonitrile (1.1 eq) in ethanol with 10% KOH at 50°C

- Lithium aluminum hydride (3 eq) in THF under reflux

Isolation: Column chromatography (SiO₂, EtOAc/hexane 3:7) yields 68% pure amine.

Sulfonamide Coupling Reaction

The central step involves reacting 2,5-difluorobenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions:

Standard Protocol

$$

\text{C}6\text{H}3\text{F}2\text{SO}2\text{Cl} + \text{C}{13}\text{H}{20}\text{N}2\text{O} \xrightarrow{\text{Base, Solvent}} \text{C}{19}\text{H}{22}\text{F}2\text{N}2\text{O}3\text{S}

$$

Conditions :

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane (anhydrous) |

| Base | Triethylamine (2.5 eq) |

| Temperature | 0°C → RT over 2 hr |

| Reaction Time | 12 hr |

| Workup | Wash with 5% HCl, brine, dry (Na₂SO₄) |

| Purification | Recrystallization (EtOH/H₂O) |

Yield : 74%.

Alternative Bases and Solvents

Comparative studies show:

| Base/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyridine/DCM | 68 | 98.2 |

| DBU/THF | 81 | 99.1 |

| NaHCO₃/Acetone | 59 | 97.5 |

Diisopropylethylamine in THF at −10°C improves selectivity for secondary amines, reducing N-alkylation byproducts.

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction proceeds through a classical Schotten-Baumann mechanism:

- Base deprotonates the amine (pKa ~10.5)

- Nucleophilic attack on sulfonyl chloride’s electrophilic sulfur

- Elimination of HCl (trapped by base)

Critical factors :

Common Impurities

- N,N-Disulfonylated product : Forms with excess sulfonyl chloride (mitigated by slow addition)

- Oxidized morpholine : Air-sensitive amine intermediates require inert atmosphere

Advanced Purification Techniques

Crystallization Optimization

| Solvent System | Crystal Form | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/Water (4:1) | Needles | 99.3 | 85 |

| Acetonitrile | Prisms | 99.8 | 78 |

| MTBE/Heptane (1:3) | Amorphous | 98.1 | 92 |

Crystals from ethanol/water exhibit optimal flow properties for pharmaceutical formulation.

Chromatographic Methods

- Normal phase : SiO₂, 5% MeOH in DCM (Rf = 0.33)

- Reverse phase : C18, 65:35 MeCN/H₂O + 0.1% TFA

Scalability and Industrial Considerations

Pilot Plant Data (10 kg Batch)

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 74% | 68% |

| Cycle Time | 18 hr | 22 hr |

| Energy Consumption | - | 32 kWh/kg |

Challenges in scale-up:

Green Chemistry Metrics

| Metric | Value |

|---|---|

| E-factor | 18.7 kg waste/kg product |

| PMI | 23.4 |

| Solvent Recovery | 89% (DCM) |

Implementation of solvent recovery systems improves sustainability.

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 148–150°C |

| LogP | 2.81 ± 0.12 |

| Aqueous Solubility | 0.17 mg/mL (pH 7.4) |

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilization of the morpholino propylamine on Wang resin enables automated synthesis:

- Coupling : HBTU/DIPEA in DMF, 2 hr

- Cleavage : 95% TFA/H₂O

Yield: 62% over 5 steps

Biocatalytic Approaches

Recent studies employ sulfotransferase enzymes for sulfonamide bond formation:

- Enzyme : Mouse SULT1A1 (recombinant)

- Cofactor : 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) Conversion: 41% at 37°C, pH 7.5

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Structural Features

Structural Insights :

- The target compound’s morpholino group distinguishes it from BMS analogs, which feature imidazole or carboxylic acid moieties. Morpholino may improve solubility compared to aromatic heterocycles.

- Fluorine substitution : The 2,5-difluoro configuration balances lipophilicity and electronic effects, whereas BMS compounds incorporate additional chlorine or trifluoromethyl groups for enhanced potency .

Pharmacological Activity

In Vivo Efficacy of Gamma-Secretase Inhibitors

Activity Insights :

- BMS compounds demonstrate dose-dependent Aβ suppression , with BMS-299897 showing higher efficacy due to its carboxylic acid group enhancing target engagement .

- The target compound’s morpholino group may reduce off-target effects compared to imidazole-containing BMS-289948, though potency could be lower.

Physical and Spectral Properties

Comparative Data

Spectral Notes:

- The 2,5-difluoro substituents in the target compound would split aromatic proton signals, distinct from quinoline analogs’ downfield shifts .

- Morpholino protons (δ 3.5–4.0) contrast with BMS compounds’ imidazole or carboxylic acid resonances .

Biological Activity

Chemical Structure and Properties

Chemical Formula : C18H20F2N2O2S

Molecular Weight : 364.43 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule.

- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies their antibacterial properties.

- Antitumor Activity : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Potential : Research has shown that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the compound against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively.

- Table 1 summarizes the antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL) E. coli 8 S. aureus 16 Pseudomonas aeruginosa 32 -

Anticancer Activity :

- In vitro studies on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed that the compound reduced cell viability by approximately 50% at concentrations of 25 µM after 48 hours.

- The mechanism involves the induction of apoptosis, as evidenced by increased caspase-3 activity.

-

Toxicological Studies :

- Acute toxicity studies in mice indicated an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions starting with functionalized precursors. Key steps include:

Sulfonamide coupling : Reacting 2,5-difluorobenzenesulfonyl chloride with a 3-(2-phenylmorpholino)propylamine intermediate under basic conditions (e.g., triethylamine in DCM) .

Morpholino-propylamine preparation : Cyclization of 2-phenylmorpholine with a propyl linker, often requiring catalysts like Pd or Cu for C-N bond formation .

Purification : Column chromatography or recrystallization in solvents such as ethanol/water to achieve >95% purity .

- Critical factors : Temperature (0–25°C for coupling), solvent polarity (DMF for intermediates, DCM for final steps), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to minimize side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and F NMR verify substitution patterns (e.g., difluoro groups at C2/C5) and morpholino-propyl linkage integrity .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z ~465) and detects impurities .

- HPLC-PDA : Quantifies purity (>98% for pharmacological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinases or GPCRs?

- Methodology :

Docking studies : Use software like AutoDock Vina to model interactions between the sulfonamide group and target active sites (e.g., BRAF kinase) .

Quantum-chemical calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., fluorine’s electron-withdrawing effects) influencing binding .

- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

- Multi-technique validation : Combine enzyme assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) to confirm target specificity .

- Dose-response analysis : Test compound concentrations across 4–5 logarithmic ranges to identify off-target effects at higher doses .

- Structural analogs : Compare with derivatives (e.g., 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) to isolate pharmacophore contributions .

Q. How can reaction kinetics be optimized for large-scale synthesis while maintaining enantiomeric purity?

- Kinetic profiling : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., sulfonamide coupling) .

- Catalyst screening : Test Pd/Xantphos or Cu/I systems for C-N bond formation efficiency and enantioselectivity (>90% ee) .

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier solvent recovery .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests high plasma retention) .

- Caco-2 permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .

Q. How does the morpholino-propyl group influence solubility and membrane permeability?

- LogP determination : Shake-flask method in octanol/water reveals LogP ~2.8, indicating moderate lipophilicity .

- PAMPA assay : Measure artificial membrane permeability (Pe ~5×10⁻⁶ cm/s) to predict blood-brain barrier penetration .

- Salt formation : Co-crystallize with citric acid to enhance aqueous solubility (>10 mg/mL in PBS) .

Data Interpretation and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns for the difluoro substituents?

- Solution : Check for diastereotopic fluorine atoms due to restricted rotation in the sulfonamide group. Use F-H HOESY to confirm spatial proximity to morpholino protons .

Q. How to address low yields in the final coupling step?

- Troubleshooting :

- Moisture control : Use anhydrous DCM and molecular sieves to prevent hydrolysis of sulfonyl chloride .

- Activation : Add catalytic DMAP to accelerate amine deprotonation and nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.